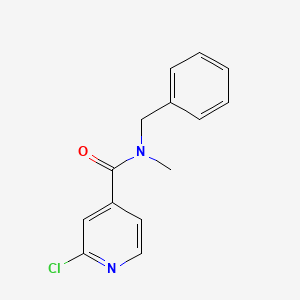

N-benzyl-2-chloro-N-methylpyridine-4-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-2-chloro-N-methylpyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O/c1-17(10-11-5-3-2-4-6-11)14(18)12-7-8-16-13(15)9-12/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTFDIAJPFFHMAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)C2=CC(=NC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Benzyl 2 Chloro N Methylpyridine 4 Carboxamide and Analogues

Established Synthetic Routes to Pyridine-4-carboxamides

Established methodologies for synthesizing pyridine-4-carboxamides generally rely on robust and well-documented chemical transformations. These routes often begin with commercially available pyridine (B92270) derivatives, which are then functionalized to introduce the desired substituents and the carboxamide group.

Amidation Reactions of Pyridine-4-carboxylic Acid Derivatives

The formation of the amide bond is one of the most fundamental reactions in organic synthesis and is central to the preparation of N-benzyl-2-chloro-N-methylpyridine-4-carboxamide. mdpi.com This typically involves the reaction of a pyridine-4-carboxylic acid derivative with N-methylbenzylamine.

Direct amidation involves the condensation of a carboxylic acid and an amine with the removal of a water molecule. This transformation is thermodynamically unfavorable and often requires catalysts and high temperatures to proceed efficiently. nih.gov Recent advancements have identified various catalysts that facilitate direct amidation under milder conditions. Borane-pyridine complexes, for instance, have been shown to be effective liquid catalysts for the direct amidation of a wide range of carboxylic acids and amines. mdpi.comresearchgate.net This method demonstrates tolerance for various functional groups, including halogens. mdpi.com

Another approach involves cooperative catalysis, where a combination of reagents activates the carboxylic acid for reaction with the amine. For example, a protocol using DABCO/Fe3O4 as a cooperative catalyst has been developed for N-methyl amidation, which is relevant given the N-methyl group in the target molecule. nih.govrsc.orgresearchgate.net

Table 1: Catalysts for Direct Amidation Reactions

| Catalyst System | Substrates | Key Features |

|---|---|---|

| Borane-Pyridine Complexes | Aromatic & Aliphatic Carboxylic Acids and Amines | Low catalyst loading (0.2–10 mol%), broad substrate scope, good functional group compatibility. researchgate.net |

| DABCO/Fe3O4 | Aliphatic & (Hetero)aromatic Acids | Atom-economic, recoverable catalyst, good for N-methyl amidation. nih.gov |

A more common and often more efficient strategy for amide bond formation involves the activation of the carboxylic acid group to enhance its electrophilicity. fishersci.co.uk

Acid Chlorides: The conversion of the carboxylic acid to a highly reactive acyl chloride is a classic activation method. fishersci.co.uk This is typically achieved by treating the corresponding pyridine-4-carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. fishersci.co.ukgoogle.com The resulting acyl chloride readily reacts with N-methylbenzylamine, often in the presence of a non-nucleophilic base such as triethylamine (B128534) or pyridine to neutralize the HCl byproduct. fishersci.co.uknih.gov This method, known as the Schotten-Baumann reaction, is widely used for the synthesis of various amides. fishersci.co.uk

Carbodiimides: Peptide coupling reagents, particularly carbodiimides, are extensively used for amide synthesis under mild conditions. fishersci.co.uk Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with carboxylic acids to form a highly reactive O-acylisourea intermediate. fishersci.co.uk This intermediate is then attacked by the amine (N-methylbenzylamine) to form the desired amide with high yields. fishersci.co.uk To suppress side reactions and potential racemization (if chiral centers are present), additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included.

Table 2: Common Coupling Reagents for Amide Synthesis

| Reagent Class | Example(s) | Mechanism of Action | Byproduct |

|---|---|---|---|

| Chlorinating Agents | Thionyl chloride (SOCl₂), Oxalyl chloride | Forms a highly reactive acyl chloride intermediate. fishersci.co.uk | SO₂, HCl |

| Carbodiimides | DCC, DIC, EDC | Forms a reactive O-acylisourea intermediate. fishersci.co.uk | Dicyclohexylurea (DCU), Diisopropylurea (DIU) |

| Phosphonium (B103445) Salts | PyBOP, HBTU | Forms an activated ester intermediate. | Hexamethylphosphoramide derivatives |

Cyclization Reactions for Pyridine Ring Formation Followed by Amidation

An alternative to functionalizing a pre-existing pyridine ring is to construct the ring from acyclic precursors with the necessary substituents already in place or in a form that is easily converted. acsgcipr.org Various methods exist for pyridine ring synthesis, including multicomponent reactions that offer high efficiency by forming several bonds in a single operation. chim.it

Chlorination-Amidation Sequential Strategies

One possible pathway begins with a suitable pyridine-4-carboxylic acid derivative, which is first subjected to amidation with N-methylbenzylamine. The resulting N-benzyl-N-methylpyridine-4-carboxamide is then chlorinated at the 2-position. Direct chlorination of pyridine rings can be challenging and may require specific reagents to achieve the desired regioselectivity.

A more common and often more controllable approach is to start with a pre-functionalized pyridine ring. For example, the synthesis could begin with 2-chloropyridine-4-carboxylic acid. This intermediate would then undergo amidation with N-methylbenzylamine using one of the activation strategies detailed in section 2.1.1.2. A related synthesis of substituted N-benzyl-3-chloropyrazine-2-carboxamides follows this logic, where 3-chloropyrazine-2-carboxylic acid is activated and then reacted with various benzylamines. nih.gov Similarly, a three-step synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide demonstrates a sequence of N-oxidation, C2-amide formation, and C4-amination, highlighting the utility of sequential functionalization. mdpi.com

Advanced Synthetic Strategies and Methodological Innovations

Modern organic synthesis seeks to develop more efficient, sustainable, and atom-economical methods. In the context of pyridine carboxamide synthesis, several innovative strategies have emerged.

Electrochemical methods offer a green alternative to traditional synthesis by avoiding the use of chemical oxidants. An electrochemical approach for synthesizing pyridine carboxamides from pyridine carbohydrazides and amines has been developed, proceeding through in situ generated pyridine acyl radicals. rsc.org Another method uses tert-butyl hydroperoxide (TBHP) to mediate the denitrogenative coupling of pyridine carbohydrazides with amines in water, also proceeding via acyl radical intermediates. rsc.org

Light-mediated protocols are also gaining traction. A photochemical amidation reaction has been demonstrated using pyridine-CBr4, which activates the carboxylic acid upon irradiation with UVA or sunlight. researchgate.net This method is compatible with common protecting groups and has been used to synthesize a variety of bioactive compounds. researchgate.net

Organophosphorus-catalyzed reactions provide a platform for the three-component condensation of amines, carboxylic acids, and pyridine N-oxides to generate 2-amidopyridines. nih.gov This auto-tandem catalytic cascade allows for both the preparation and functionalization of amides under the same mild conditions, showcasing a convergent and efficient approach. nih.gov

Regioselective Synthesis Approaches for Substituted Pyridines

The regioselective synthesis of substituted pyridines is a cornerstone of heterocyclic chemistry, with various methods developed to control the position of functional groups on the pyridine ring. researchgate.net Directing the substitution pattern is crucial for creating complex molecules with specific biological or material properties.

One powerful strategy for achieving regioselectivity is the use of a blocking group. For instance, a simple maleate-derived blocking group can be employed to direct Minisci-type decarboxylative alkylation specifically to the C-4 position of the pyridine ring. nih.gov This approach allows for the controlled introduction of alkyl groups at a desired location, which is often a challenge in pyridine chemistry. nih.gov

Intramolecular reactions also offer a high degree of regiochemical control. The intramolecular hetero Diels-Alder reaction of an oximino malonate dienophile tethered to a dienic carboxylic acid provides a regioselective route to substituted pyridines. acs.org This method is particularly effective for creating pyridines from unsymmetrical but electronically symmetrical dienes. acs.org

In cases where multiple reaction sites are available on the pyridine ring, innate reactivity can sometimes be exploited. For electron-deficient heterocycles, free radicals can react at specific positions, although this can sometimes lead to mixtures of regioisomers. nih.gov To overcome this, late-stage functionalization techniques are often employed, where the pyridine core is modified after its initial synthesis. nih.gov

Recent advances have also focused on developing C-H functionalization methods that allow for the direct modification of the pyridine ring. researchgate.net These methods can be highly regioselective, offering a more atom-economical approach to synthesizing substituted pyridines. researchgate.net

Transition-Metal-Free Synthesis Methods Relevant to Pyridine Derivatives

While transition-metal catalysis has been a dominant force in the synthesis of pyridine derivatives, there is a growing interest in developing transition-metal-free alternatives. jiaolei.groupresearchgate.net These methods offer several advantages, including reduced cost, lower toxicity, and simplified purification procedures. datapdf.com

One approach to transition-metal-free pyridine synthesis involves the ring expansion of 2-allyl-2H-azirines. datapdf.comacs.org In this method, a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is used to promote the opening of the azirine ring, leading to the formation of a 1-azatriene intermediate. datapdf.comacs.org This intermediate then undergoes an in situ electrocyclization to form the pyridine ring in good to excellent yields. datapdf.comacs.org This reaction has a broad substrate scope and can tolerate a variety of substituents. datapdf.comacs.org

Another strategy involves the activation of the pyridine ring with a Lewis acid, such as BF3·OEt2, to facilitate the nucleophilic addition of a phosphine (B1218219) oxide anion. acs.org The resulting sigma complex can then be oxidized to yield the desired 4-phosphonated pyridine. acs.org This method is highly regioselective and proceeds in good to excellent yields. acs.org

Radical reactions also provide a pathway for the functionalization of pyridines without the need for transition metals. jiaolei.group These reactions can be initiated by a variety of methods and can be used to introduce a wide range of functional groups onto the pyridine ring. jiaolei.group

Synthesis of Key Precursors and Synthetic Intermediates

The synthesis of this compound requires the preparation of several key precursors and synthetic intermediates. These include derivatives of 2-chloropyridine-4-carboxylic acid and N-methylbenzylamine.

Synthesis of 2-Chloropyridine-4-carboxylic Acid Derivatives

2-Chloropyridine-4-carboxylic acid is a valuable intermediate in the synthesis of a variety of pyridine derivatives. sigmaaldrich.com It can be prepared by several methods, including the oxidation of 4-chloro-2-methylpyridine (B118027) with potassium permanganate. guidechem.com Another approach involves the halogenation of pyridine-4-carboxylic acid. pipzine-chem.com

For the synthesis of this compound, the carboxylic acid group of 2-chloropyridine-4-carboxylic acid needs to be activated to facilitate amide bond formation. This is typically achieved by converting the carboxylic acid to an acyl chloride. This can be accomplished by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride. nih.govgoogle.com The resulting acyl chloride is a highly reactive intermediate that can readily react with an amine to form the desired amide.

Preparation of N-Methylbenzylamine and Related Amine Reagents

N-methylbenzylamine is a key reagent in the synthesis of this compound. It can be prepared by several methods, including the reductive amination of benzaldehyde (B42025) with methylamine. chemicalbook.com This reaction involves the formation of an imine intermediate, which is then reduced to the desired amine. google.comgoogle.com Common reducing agents for this transformation include sodium borohydride (B1222165) and catalytic hydrogenation. chemicalbook.comacs.org

Alternatively, N-methylbenzylamine can be synthesized by the alkylation of benzylamine (B48309) with a methylating agent, such as methyl iodide. However, this method can sometimes lead to over-alkylation, resulting in the formation of the tertiary amine.

For the synthesis of chiral analogues, enantiomerically pure N-methylbenzylamine can be prepared by the asymmetric hydrogenation of the corresponding imine using a chiral catalyst. acs.org

Optimization of Reaction Conditions for Enhanced Chemical Yield and Purity

Optimizing reaction conditions is a critical step in any synthetic sequence to ensure high yields and purity of the final product. researchgate.net This is particularly important in the synthesis of complex molecules like this compound, where multiple reaction steps are involved.

A variety of factors can be optimized, including the choice of solvent, temperature, reaction time, and catalyst. researchgate.netnbinno.com For example, in the amide bond formation step, the choice of coupling reagent and base can have a significant impact on the yield and purity of the product. Common coupling reagents include carbodiimides, such as DCC and EDC, and phosphonium salts, such as BOP and PyBOP.

The purification of the final product is also a crucial step in ensuring high purity. asm.org Common purification techniques include column chromatography, recrystallization, and distillation. asm.orgijcce.ac.ir The choice of purification method will depend on the physical properties of the compound and the nature of the impurities.

In some cases, a multi-component domino reaction can be employed to synthesize functionalized pyridines in a single step. researchgate.net This approach can be highly efficient and atom-economical, but it often requires careful optimization of the reaction conditions to achieve high yields. researchgate.net

Solvent Effects and Reaction Catalysis in Pyridine Carboxamide Synthesis

The selection of a solvent is critical and is dictated by the specific reaction methodology being employed. In many synthetic pathways, particularly those involving coupling reactions, polar aprotic solvents are frequently utilized. For instance, in palladium-catalyzed aminocarbonylation reactions for the synthesis of imidazo[1,2-a]pyridine (B132010) carboxamides, solvents like N,N-dimethylformamide (DMF) and toluene (B28343) have been systematically studied. nih.gov DMF is often favored in these reactions, which are conducted under pressure. nih.gov More recent methodologies for the direct carboxylation of pyridines with CO2, a key step in forming the precursor acid, have utilized dimethylacetamide (DMA) in the presence of a copper catalyst. chemistryviews.org Dichloromethane is another common solvent employed for the synthesis of pyridine carboxamides from their corresponding intermediates. nih.gov

The role of the solvent can extend beyond simply dissolving reactants. Pyridine, for example, can function as both the solvent and a catalyst. In the formation of amides from carboxylic acids using diethyl chlorophosphate, employing pyridine as a neat solvent was shown to be highly effective, leading to complete conversion and isolation of the product in very high yield. researchgate.net This dual role simplifies the reaction setup while actively promoting the desired transformation. The choice of base and solvent can have a profound impact on reaction outcomes, as demonstrated in palladium-catalyzed aminocarbonylations where a switch from DMF to toluene, along with a change in base from triethylamine (Et3N) to 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), altered the required reaction conditions. nih.gov

The following table summarizes the effect of different solvents and bases on the aminocarbonylation of 6-iodoimidazo[1,2-a]pyridine (B1303834) with morpholine, illustrating the impact of these parameters on product yield. nih.gov

| Entry | Method | Base | Solvent | Pressure (bar) | Temperature (°C) | Conversion (%) | Yield (%) |

| 1 | A | Et3N | DMF | 30 | 100 | >99 | 95 |

| 2 | B | DBU | Toluene | 5 | 120 | >99 | 96 |

| 3 | B | DBU | DMF | 5 | 120 | >99 | 73 |

Catalysis is fundamental to many modern synthetic strategies for producing pyridine carboxamides and their precursors. Palladium-based catalysts are particularly prominent. A heterogeneous catalyst involving palladium deposited on a Supported Ionic Liquid Phase (SILP) has been effectively used in the aminocarbonylation of iodoimidazo[1,2-a]pyridine derivatives to introduce the carboxamide moiety. nih.gov This approach highlights the utility of heterogeneous catalysts in simplifying product purification.

Copper catalysis has also emerged as a powerful tool. A novel method for the C4-selective carboxylation of pyridines utilizes carbon dioxide in the presence of a copper(I) chloride (CuCl) catalyst, N,N,N',N'-tetramethylethylenediamine (TMEDA) as a ligand, and diethylzinc (B1219324) (ZnEt2) as a reductant. chemistryviews.org This process allows for the direct synthesis of isonicotinic acid derivatives, which are immediate precursors to the corresponding carboxamides. chemistryviews.org

Other metallic and non-metallic catalysts also play important roles. The synthesis of 2-pyridinecarboxamide from 2-picoline can be achieved using a V2O5 on TiO2 catalyst for an initial ammoxidation step, followed by oxidation hydrolysis using MnO2. asianpubs.org In the preparation of certain sulphonamide carboxamide derivatives, boric acid has been employed as an effective catalyst. researchgate.net

Furthermore, reagents used in the activation of the carboxylic acid group can be considered part of the catalytic system. The conversion of picolinic acid to its acyl chloride derivative, a key step for subsequent amidation, can be catalyzed by bromide sources like sodium bromide or gaseous hydrogen bromide when using thionyl chloride as the chlorinating agent. google.com The combination of diethyl chlorophosphate with pyridine demonstrates a highly efficient system for the direct formation of amides from carboxylic acids, where pyridine actively facilitates the reaction. researchgate.net Basic compounds such as triethylamine are frequently added not only to neutralize acidic byproducts but also to catalyze the amidation reaction between an acyl chloride and an amine. nih.govnih.gov

The table below illustrates the catalytic effect of pyridine in the synthesis of an ester, a reaction analogous to amide formation, using diethyl chlorophosphate. researchgate.net

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Et3N | CH2Cl2 | 20 | 12 | 0 |

| 2 | Pyridine | CH2Cl2 | 20 | 6 | 48 |

| 3 | Pyridine | CH2Cl2 | 40 | 6 | 55 |

| 4 | Pyridine | Pyridine (neat) | 70 | 6 | 91 |

Chemical Reactivity and Transformation of N Benzyl 2 Chloro N Methylpyridine 4 Carboxamide

Nucleophilic Substitution Reactions at the Pyridine (B92270) C-2 Chlorine Atom

The chlorine atom at the C-2 position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr). This heightened reactivity is a hallmark of halogens positioned ortho or para to the ring nitrogen in pyridine systems. stackexchange.comquora.com

The displacement of the C-2 chlorine atom by nucleophiles proceeds through a well-established addition-elimination mechanism. youtube.com This process involves two principal steps:

Addition of the Nucleophile: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bonded to the chlorine. This step disrupts the aromaticity of the pyridine ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. pearson.comresearchgate.net The formation of this intermediate is typically the rate-determining step of the reaction. stackexchange.comechemi.com

Elimination of the Leaving Group: The aromaticity of the ring is restored in the subsequent step, which involves the expulsion of the chloride ion. youtube.com

This mechanism is analogous to nucleophilic substitution at acyl chlorides, though the disruption of aromaticity makes the initial attack on halopyridines more energetically demanding. youtube.com A variety of nucleophiles can participate in this reaction, including amines, alkoxides, and sulfur-based nucleophiles like glutathione. researchgate.netchempanda.com

The high reactivity of the C-2 position towards nucleophiles is a direct consequence of the electronic properties of the pyridine nitrogen atom. Being more electronegative than carbon, the nitrogen atom exerts a strong electron-withdrawing inductive effect and also deactivates the ring through resonance. stackexchange.comuoanbar.edu.iq This effect reduces the electron density, particularly at the C-2 and C-4 positions, making them more electrophilic and susceptible to nucleophilic attack. uoanbar.edu.iqchegg.com

Crucially, the nitrogen atom plays a vital role in stabilizing the anionic Meisenheimer intermediate formed during the rate-determining step. When the nucleophile attacks the C-2 (or C-4) position, one of the resulting resonance structures places the negative charge directly on the electronegative nitrogen atom. stackexchange.comechemi.com This delocalization significantly stabilizes the intermediate and the corresponding transition state, thereby lowering the activation energy and accelerating the reaction compared to attack at the C-3 position, where such stabilization is not possible. stackexchange.comechemi.comchegg.com

| Position of Nucleophilic Attack | Key Resonance Structure of the Intermediate | Stabilization Effect |

|---|---|---|

| C-2 | Negative charge delocalized onto the electronegative nitrogen atom. | Strong stabilization, favored pathway. echemi.com |

| C-4 | Negative charge delocalized onto the electronegative nitrogen atom. | Strong stabilization, favored pathway. pearson.com |

| C-3 | Negative charge is restricted to carbon atoms only. | Less stabilization, disfavored pathway. stackexchange.com |

The electronic influence of the pyridine nitrogen dictates the regioselectivity of nucleophilic aromatic substitution. As noted, attack is strongly favored at the electron-deficient C-2 and C-4 positions, while the C-3 position is significantly less reactive toward nucleophiles. uoanbar.edu.iqchegg.com In N-benzyl-2-chloro-N-methylpyridine-4-carboxamide, the chlorine is already at the activated C-2 position, directing substitution to this site. While 4-chloropyridines can sometimes be more reactive than 2-chloropyridines, the presence of the halogen at the 2-position makes it the primary site of reaction. chempanda.comuoanbar.edu.iq

Chemoselectivity concerns the competition between different electrophilic sites within the molecule. The two primary electrophilic centers in this compound are the C-2 carbon of the pyridine ring and the carbonyl carbon of the carboxamide group. While the amide carbonyl can be attacked by strong nucleophiles, the SNAr reaction at the activated 2-chloro position is generally a facile and high-yielding process under conditions that may not affect the less reactive tertiary amide. researchgate.netresearchgate.net Therefore, selective substitution of the chlorine atom can often be achieved without concurrent reaction at the carboxamide moiety.

Reactivity of the Carboxamide Moiety

The N-benzyl-N-methylpyridine-4-carboxamide group is a tertiary amide, which is the least reactive of the carboxylic acid derivatives. Nevertheless, it can undergo several characteristic transformations under specific chemical conditions.

Hydrolysis of the amide bond results in the cleavage of the C-N bond, yielding 2-chloropyridine-4-carboxylic acid and N-benzyl-N-methylamine. This transformation typically requires forcing conditions, such as prolonged heating in the presence of strong acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of the amide's carbonyl oxygen. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. A tetrahedral intermediate is formed, which then collapses, following proton transfer, to release the amine and the carboxylic acid.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a strong nucleophile, typically the hydroxide (B78521) ion (OH⁻), directly attacks the carbonyl carbon. This forms a tetrahedral intermediate which then expels the N-benzyl-N-methylaminyl group as an anion, a relatively poor leaving group. This step is typically the rate-determining one and is often driven forward by the subsequent deprotonation of the carboxylic acid product by the strongly basic leaving group.

The carboxamide moiety can be modified through reduction or oxidation, with the reaction outcome depending on the reagents and conditions employed.

Reduction Reactions: Tertiary amides are resistant to mild reducing agents but can be reduced by powerful hydride donors. The most common transformation is the complete reduction of the carbonyl group to a methylene (B1212753) group, converting the amide into a tertiary amine.

Reduction to Amine: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the carboxamide to the corresponding amine, (2-chloropyridin-4-yl)-N-methyl-N-(phenylmethyl)methanamine. chemistrysteps.com Bulky alkylboranes such as 9-borabicyclo[3.3.1]nonane (9-BBN) can also achieve this transformation. chemistrysteps.comacs.org

Reduction to Aldehyde: Partial reduction to an aldehyde is more challenging but can be accomplished using sterically hindered hydride reagents that deliver only one hydride equivalent. For example, disiamylborane (B86530) has been shown to reduce tertiary amides to aldehydes. chemistrysteps.com

Oxidation Reactions: The N-benzyl group is susceptible to oxidative cleavage, a reaction often used for deprotection in organic synthesis.

Oxidative Debenzylation: A transition-metal-free method for this transformation involves the use of an alkali metal bromide (e.g., KBr) with an oxidant like Oxone®. acs.orgacs.org The reaction proceeds via a radical mechanism where a generated bromo radical abstracts a hydrogen atom from the benzylic position. acs.org The resulting benzyl (B1604629) radical is oxidized to an iminium cation, which is then hydrolyzed to yield N-methyl-2-chloropyridine-4-carboxamide and benzaldehyde (B42025). acs.orgacs.org This method is valued for its mild conditions and environmental sustainability. acs.orgorganic-chemistry.org

| Reaction Type | Reagent(s) | Product | Reference(s) |

|---|---|---|---|

| Hydrolysis (Acidic) | H₃O⁺, Δ | 2-chloropyridine-4-carboxylic acid + N-benzyl-N-methylamine | General Knowledge |

| Hydrolysis (Basic) | ⁻OH, Δ | 2-chloropyridine-4-carboxylate + N-benzyl-N-methylamine | General Knowledge |

| Reduction (to Amine) | 1) LiAlH₄; 2) H₂O | (2-chloropyridin-4-yl)-N-methyl-N-(phenylmethyl)methanamine | chemistrysteps.com |

| Reduction (to Aldehyde) | 1) Sia₂BH; 2) H₂O | 2-chloro-N-methyl-N-(phenylmethyl)pyridine-4-carbaldehyde | chemistrysteps.com |

| Oxidation (Debenzylation) | KBr, Oxone® | N-methyl-2-chloropyridine-4-carboxamide + Benzaldehyde | acs.orgacs.org |

Reactivity towards Organometallic Reagents

The reaction of this compound with organometallic reagents is anticipated to proceed via several potential pathways, primarily targeting the electrophilic centers of the molecule. The electron-deficient nature of the pyridine ring, enhanced by the electron-withdrawing chloro and carboxamide substituents, makes it a prime target for nucleophilic addition by organometallic species.

Grignard Reagents: The interaction with Grignard reagents (RMgX) can lead to nucleophilic aromatic substitution of the chlorine atom at the C-2 position. However, the reactivity of Grignard reagents can also be directed towards the carbonyl group of the carboxamide, potentially leading to the formation of ketones or tertiary alcohols after hydrolysis. The regioselectivity of the reaction is influenced by factors such as the nature of the Grignard reagent, reaction temperature, and the presence of catalysts.

Organolithium Reagents: Organolithium reagents (RLi), being more reactive than Grignard reagents, are also expected to react readily with the 2-chloropyridine (B119429) moiety. Directed ortho-lithiation is a plausible pathway, where the carboxamide group directs the deprotonation to the adjacent C-3 or C-5 position of the pyridine ring. mdpi.com Subsequent quenching with an electrophile would allow for the introduction of a new substituent at that position. Competition between nucleophilic substitution of the chlorine and addition to the carbonyl group remains a key consideration.

The following table summarizes the expected reactivity of this compound with common organometallic reagents, based on the behavior of similar compounds.

| Organometallic Reagent | Potential Reaction Pathway(s) | Expected Product(s) |

| Grignard (RMgX) | Nucleophilic Aromatic Substitution (SNAr) at C-2 | N-benzyl-N-methyl-2-alkyl/aryl-pyridine-4-carboxamide |

| Addition to the carboxamide carbonyl | Ketone or tertiary alcohol derivatives | |

| Organolithium (RLi) | Nucleophilic Aromatic Substitution (SNAr) at C-2 | N-benzyl-N-methyl-2-alkyl/aryl-pyridine-4-carboxamide |

| Directed ortho-lithiation at C-3 or C-5 | 3- or 5-substituted derivatives | |

| Addition to the carboxamide carbonyl | Ketone or tertiary alcohol derivatives |

Electrophilic and Radical Reactions on the Pyridine and Benzyl Moieties

The pyridine ring in this compound is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom and the chloro and carboxamide substituents. Electrophilic attack on the pyridine ring, if it occurs, would be expected at the positions least deactivated by the substituents. The directing effects of the existing groups play a crucial role in determining the regiochemical outcome. The chloro group is an ortho, para-director, while the carboxamide group is a meta-director. The nitrogen atom of the pyridine ring itself strongly deactivates the alpha and gamma positions.

Considering these factors, electrophilic attack is most likely to occur at the C-5 position, which is meta to the carboxamide group and less deactivated than the C-3 position, which is ortho to two electron-withdrawing groups. However, forcing conditions would likely be required for such transformations to proceed.

Radical reactions offer an alternative pathway for the functionalization of the this compound scaffold. The pyridine ring can participate in radical substitution reactions, and the benzyl group provides a site for benzylic hydrogen abstraction.

Radical Arylation/Alkylation: The 2-chloropyridine moiety can undergo radical-mediated cross-coupling reactions. For instance, under photoredox catalysis, a pyridyl radical could be generated, which can then couple with various radical precursors to introduce new carbon-carbon bonds. nih.gov

Benzylic Functionalization: The benzylic protons on the N-benzyl group are susceptible to abstraction by radical initiators, leading to the formation of a stabilized benzyl radical. This radical intermediate can then be trapped by various radicalophiles, allowing for the introduction of functional groups at the benzylic position.

Derivatization and Scaffold Functionalization

The this compound scaffold can be derivatized through various chemical transformations targeting its key functional groups.

Nucleophilic Aromatic Substitution: The chlorine atom at the C-2 position is a versatile handle for introducing a wide range of nucleophiles. Reactions with amines, alcohols, and thiols can lead to the corresponding 2-amino, 2-alkoxy, and 2-thioether derivatives, respectively. These substitutions are typically facilitated by the electron-deficient nature of the pyridine ring. nih.gov

Modification of the Carboxamide: The amide functionality can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. This acid can then be converted to other functional groups such as esters, other amides, or reduced to an alcohol.

The following table outlines potential derivatization strategies for the scaffold.

| Target Site | Reagent/Condition | Resulting Functional Group |

| C-2 Position (Cl) | R-NH2 | 2-Amino |

| R-OH / Base | 2-Alkoxy | |

| R-SH / Base | 2-Thioether | |

| Carboxamide | H3O+ / Heat | Carboxylic Acid |

| LiAlH4 | Amine |

The structure of this compound provides opportunities for the construction of fused heterocyclic systems. Intramolecular cyclization reactions can be designed to incorporate the pyridine-carboxamide unit into a larger polycyclic framework.

One potential strategy involves the intramolecular cyclization between a substituent introduced at the C-3 or C-5 position and the amide nitrogen or the benzyl group. For example, if a suitable functional group is introduced at the C-3 position via a directed lithiation-electrophilic quench sequence, subsequent intramolecular cyclization could lead to the formation of a new ring fused to the pyridine core.

Furthermore, radical-mediated cyclization presents another avenue. For instance, a radical generated on a side chain attached to the pyridine ring could undergo intramolecular addition to the benzyl group, or a benzyl radical could add to an unsaturated bond within a substituent on the pyridine ring, leading to the formation of fused systems. beilstein-journals.org The synthesis of various fused nitrogen-containing heterocycles often relies on such cyclization strategies. nih.gov

Exploration of N-Substituent Effects on Chemical Reactivity and Stability

General principles of organic chemistry allow for predictions regarding how alterations to the N-substituents would likely influence the molecule's reactivity and stability. These predictions, however, remain theoretical in the absence of direct experimental data for this compound and its analogues.

Predicted Electronic Effects of N-Substituents:

Electron-Donating Groups (EDGs): Replacing the benzyl or methyl group with stronger electron-donating groups would be expected to increase the electron density on the amide nitrogen. This would, in turn, enhance the nucleophilicity of the carbonyl oxygen and potentially decrease the susceptibility of the carbonyl carbon to nucleophilic attack.

Electron-Withdrawing Groups (EWGs): Conversely, substitution with electron-withdrawing groups would decrease the electron density on the amide nitrogen. This would render the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack, potentially leading to a higher rate of hydrolysis of the amide bond.

Predicted Steric Effects of N-Substituents:

The size and conformation of the N-substituents can exert significant steric hindrance, affecting both the reactivity of the molecule and its rotational stability around the amide C-N bond.

Bulky Substituents: Increasing the steric bulk of the N-substituents (e.g., replacing the methyl group with a larger alkyl group) would likely hinder the approach of nucleophiles to the carbonyl carbon, thereby decreasing the rate of reactions such as hydrolysis. Significant steric hindrance could also influence the planarity of the carboxamide group and its conjugation with the pyridine ring, which could have secondary effects on the reactivity of the ring itself.

Rotational Barriers: The size of the N-substituents influences the energy barrier to rotation around the C-N amide bond. Larger substituents would be expected to increase this barrier, potentially leading to more stable atropisomers if the steric hindrance is sufficiently large.

Reactivity of the 2-Chloro Position:

The 2-chloro substituent on the pyridine ring is a key site for nucleophilic aromatic substitution (SNAr) reactions. The rate of such reactions would be influenced by the electronic effects of the N-substituted carboxamide group at the 4-position.

An electron-withdrawing N-carboxamide group would be expected to stabilize the Meisenheimer complex intermediate formed during SNAr, thereby increasing the rate of substitution at the 2-position.

Conversely, an electron-donating N-carboxamide group would destabilize the intermediate and decrease the reaction rate.

The electronic character of the N-carboxamide group is, as discussed, modulated by the nature of the N-substituents. Therefore, it is reasonable to predict that modifying the N-benzyl and N-methyl groups would have a discernible, albeit likely modest, effect on the reactivity of the 2-chloro position.

Stability of the Amide Bond:

The stability of the this compound is largely determined by the stability of the amide bond to hydrolysis. This is influenced by both the electronic and steric effects of the N-substituents.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by protonation of the carbonyl oxygen. The rate is then influenced by the susceptibility of the protonated carbonyl carbon to nucleophilic attack by water. Electron-withdrawing N-substituents would be expected to increase the rate of hydrolysis, while electron-donating and sterically bulky substituents would likely decrease it.

Base-Catalyzed Hydrolysis: In basic media, the reaction proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon. The rate of this step would be enhanced by electron-withdrawing N-substituents and diminished by electron-donating and sterically bulky N-substituents.

Due to the lack of specific experimental data for this compound and its derivatives with varied N-substituents, it is not possible to provide quantitative data or detailed research findings. The discussion above is based on established principles of physical organic chemistry. Future research in this area would be necessary to generate the experimental data required for a thorough and quantitative understanding of the N-substituent effects on the chemical reactivity and stability of this compound.

Structural Elucidation and Advanced Characterization of N Benzyl 2 Chloro N Methylpyridine 4 Carboxamide and Its Analogues

Advanced Spectroscopic Techniques for Comprehensive Structural Confirmation

Spectroscopic methods are indispensable for elucidating the molecular structure of novel compounds. By probing the interactions of molecules with electromagnetic radiation, these techniques provide detailed information about the electronic, vibrational, and nuclear environments within the molecule.

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for confirming the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. This allows for the determination of the exact molecular formula, a critical first step in structural elucidation.

For N-benzyl-2-chloro-N-methylpyridine-4-carboxamide, with a molecular formula of C₁₄H₁₃ClN₂O, the theoretical monoisotopic mass can be calculated with high accuracy. An experimental HRMS analysis, typically using techniques like Electrospray Ionization (ESI), would be expected to yield a protonated molecule [M+H]⁺ with an m/z value that matches the theoretical calculation to within a few parts per million (ppm). For instance, the positional isomer, N-benzyl-4-chloro-N-methylpyridine-2-carboxamide, has a calculated monoisotopic mass of 260.07166 Da. uni.lu A similar precise measurement for the title compound would provide strong evidence for its elemental composition, distinguishing it from other potential compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum can also offer structural insights. ikprress.org

Table 1: Predicted HRMS Data for this compound and Analogues

| Compound Name | Molecular Formula | Adduct | Theoretical m/z |

|---|---|---|---|

| This compound | C₁₄H₁₃ClN₂O | [M+H]⁺ | 261.07894 |

| N-benzyl-4-chloro-N-methylpyridine-2-carboxamide | C₁₄H₁₃ClN₂O | [M+H]⁺ | 261.07894 |

Note: Data for the title compound and its positional isomer are theoretical calculations based on the molecular formula. The data for the N-demethylated analogue is from PubChem.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise arrangement and connectivity of atoms in a molecule. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments allows for a complete and unambiguous structural assignment.

¹H and ¹³C NMR: The ¹H NMR spectrum of this compound would show distinct signals for the protons on the benzyl (B1604629) and pyridine (B92270) rings, as well as singlets for the methylene (B1212753) (-CH₂-) and N-methyl (-CH₃) groups. The aromatic region would display characteristic splitting patterns corresponding to the substitution on both rings. The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom, including the carbonyl carbon of the amide group. rsc.orgnih.gov

2D NMR (COSY, HSQC, HMBC):

COSY (Correlation Spectroscopy) would reveal proton-proton coupling relationships, helping to assign adjacent protons within the benzyl and pyridine rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

Correlations from the N-methyl protons to the carbonyl carbon and the adjacent pyridine carbon.

Correlations from the benzylic methylene protons to the carbonyl carbon and carbons of the benzyl ring.

Correlations between pyridine protons and carbons across the ring, confirming their relative positions.

Table 2: Representative ¹H and ¹³C NMR Data for Pyridine Carboxamide Analogues

| Compound / Fragment | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) | Source |

|---|---|---|---|

| N-benzylbenzamide | 4.65 (d, 2H, -CH₂-), 6.44 (brs, 1H, -NH-), 7.26-7.51 (m, 8H, Ar-H), 7.79 (d, 2H, Ar-H) | 44.2 (-CH₂-), 127.1, 127.7, 128.1, 128.7, 128.9, 131.7, 134.5, 138.2 (Ar-C), 167.5 (C=O) | rsc.org |

| 4-Chloropyridine-2-carboxamide | 7.76-7.83 (m, 2H), 8.03-8.04 (m, 1H), 8.21 (m, 1H), 8.61-8.63 (m, 1H) | Not available | chemicalbook.com |

| 6-chloro-N-(phenylamino)phenyl)nicotinamide | 7.17-7.51 (m, Ar-H), 8.08-9.15 (m, Ar-H & NH) | Not available | nih.gov |

Note: This table presents data from analogues to illustrate the expected chemical shift ranges for key functional groups.

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the FT-IR and FT-Raman spectra would be expected to show several key absorption bands. The most prominent would be the strong stretching vibration of the tertiary amide carbonyl group (C=O), typically observed in the range of 1630-1680 cm⁻¹. Other important vibrations include the C-Cl stretching mode, aromatic C-H stretching above 3000 cm⁻¹, and C=C/C=N stretching vibrations from the aromatic rings. The absence of an N-H stretching band (typically around 3300 cm⁻¹) would confirm the tertiary nature of the amide. ukm.edu.my

Table 3: Characteristic FT-IR Vibrational Frequencies for Related Structures

| Functional Group | Expected Wavenumber (cm⁻¹) | Compound Analogue | Source |

|---|---|---|---|

| Aromatic C-H stretch | 3000 - 3100 | General Aromatic Compounds | |

| Aliphatic C-H stretch (-CH₂-, -CH₃) | 2850 - 3000 | General Aliphatic Compounds | |

| Amide C=O stretch | 1699 - 1742 | Pyridine monoamide isomers | ukm.edu.my |

| Aromatic C=C and C=N stretch | 1450 - 1600 | Pyridine derivatives | researchgate.net |

UV-Visible spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The absorption wavelengths provide information about the electronic structure and extent of conjugation within the molecule.

Table 4: Expected UV-Visible Absorption Maxima (λₘₐₓ)

| Chromophore | Electronic Transition | Expected λₘₐₓ (nm) |

|---|---|---|

| Benzene/Pyridine Ring | π → π* | ~260-270 researchgate.net |

X-ray Crystallography and Solid-State Structure Analysis

While spectroscopic methods define molecular connectivity, single-crystal X-ray crystallography provides the ultimate confirmation of structure by mapping the precise three-dimensional positions of atoms in the solid state.

If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide a wealth of information. This includes precise bond lengths, bond angles, and torsion angles, which define the molecule's conformation. nih.gov

In related structures like N-benzyl acetamides, the aromatic rings are often twisted relative to the plane of the central amide group. researchgate.net For the title compound, analysis would reveal the dihedral angle between the pyridine and benzyl rings, as well as the planarity of the carboxamide linker. Furthermore, crystallographic analysis elucidates intermolecular interactions, such as π-π stacking between aromatic rings or other weak interactions, which govern the crystal packing arrangement. mdpi.com Unlike primary or secondary amides, the tertiary amide in the title compound cannot act as a hydrogen bond donor, which will significantly influence its crystal packing compared to N-H containing analogues. researchgate.net

Table 5: Illustrative Crystallographic Data from an Analogue: N-Benzyl-2-(2-chloro-4-methylphenoxy)acetamide

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 11.9900 (18) |

| b (Å) | 9.2986 (14) |

| c (Å) | 25.868 (4) |

| Dihedral angle between aromatic rings | 16.14 (12)° |

Source: nih.gov. Note: This data is for a related acetamide, not a pyridine carboxamide, and is presented for illustrative purposes.

Analysis of Crystal Packing Motifs and Intermolecular Interactions

The arrangement of molecules in a crystal lattice is dictated by a complex interplay of non-covalent interactions, including hydrogen bonding, halogen bonding, and π-π stacking. These interactions are fundamental in determining the physicochemical properties of a compound, such as its solubility, melting point, and stability.

Hydrogen Bonding: In analogous carboxamide structures, intermolecular hydrogen bonds are a dominant feature in defining the crystal packing. For instance, in crystalline carboxamides, N—H⋯O hydrogen bonds often link molecules into chains or more complex networks. In the case of this compound, the absence of a traditional hydrogen bond donor on the amide nitrogen (due to N-methylation) suggests that classical N—H⋯O hydrogen bonds would not be present. However, weaker C—H⋯O and C—H⋯N interactions involving the aromatic rings and the methyl group are likely to play a significant role in the crystal packing.

Halogen Bonding: The presence of a chlorine atom at the 2-position of the pyridine ring introduces the possibility of halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In the crystal structures of related 2-halopyridine complexes, such as [Co(2-BrPy)₂Cl₂], halogen bonds have been observed to play a crucial role in the formation of the crystal packing. For this compound, it is plausible that the chlorine atom could engage in halogen bonding with the nitrogen atom of the pyridine ring or the oxygen atom of the carboxamide group of an adjacent molecule, thereby influencing the supramolecular assembly. The strength of these interactions generally increases with the polarizability of the halogen atom (Cl < Br < I).

| Interaction Type | Potential Donors | Potential Acceptors | Expected Role in Crystal Packing |

| Hydrogen Bonding | C-H (aromatic, methyl) | O (carbonyl), N (pyridine) | Formation of extended networks, stabilization of molecular conformation. |

| Halogen Bonding | Cl (on pyridine) | N (pyridine), O (carbonyl) | Directional control of molecular assembly, formation of supramolecular synthons. |

| π-π Stacking | Pyridine ring, Benzyl ring | Pyridine ring, Benzyl ring | Stabilization of the crystal lattice through parallel or offset stacking arrangements. |

Investigation of Polymorphism and its Impact on Molecular Arrangement and Chemical Properties

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical consideration in the development of pharmaceutical and material compounds. Different polymorphs of the same compound can exhibit distinct physical and chemical properties, including solubility, bioavailability, and stability.

The study of polymorphism in analogues of this compound reveals the subtle energetic balance that can lead to different crystalline forms. For example, studies on N-benzyl-4-hydroxy-1-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxamide have shown that the molecule can crystallize in two different pseudo-enantiomeric forms depending on the crystallization solvent. researchgate.net These forms, while having the same chemical composition, differ in their molecular conformation and crystal packing, which in turn affects their biological activity. researchgate.net

Similarly, research on 2-benzoyl-N,N-diethylbenzamide has identified multiple polymorphic forms that differ in their long-range molecular packing and molecular conformation. mdpi.com The existence of these different forms is often attributed to variations in intermolecular interactions, such as hydrogen bonding and van der Waals forces, which can be influenced by factors like solvent and temperature during crystallization. mdpi.com

For this compound, it is conceivable that polymorphism could arise from different rotational conformations (rotamers) of the benzyl group or the carboxamide linkage. These conformational differences would lead to distinct packing arrangements and intermolecular interaction patterns, potentially giving rise to polymorphs with varying thermal stabilities and dissolution rates. The investigation of polymorphism is therefore crucial for selecting the most stable and effective solid form of the compound for any given application.

| Polymorph Feature | Influencing Factors | Impact on Properties |

| Molecular Conformation | Rotation around single bonds (e.g., C-N, C-C) | Can affect the accessibility of functional groups for intermolecular interactions. |

| Crystal Packing | Solvent of crystallization, temperature, pressure | Leads to differences in density, hardness, and melting point. |

| Intermolecular Interactions | Changes in hydrogen bonding, halogen bonding, and π-π stacking networks | Influences solubility, dissolution rate, and chemical stability. |

Chiroptical Properties and Stereochemical Studies (if applicable)

While this compound itself is not chiral, the introduction of a stereocenter, for instance by replacing the benzyl group with an α-methylbenzyl group to form a chiral analogue like (S)-N-(α-methylbenzyl)nicotinamide, allows for the study of its chiroptical properties. Chiroptical spectroscopy, particularly circular dichroism (CD), provides valuable information about the three-dimensional structure of chiral molecules in solution and the solid state.

Studies on chiral nicotinamide (B372718) derivatives have demonstrated that their CD spectra are highly sensitive to molecular conformation, which can be influenced by the solvent and temperature. nih.gov Theoretical calculations of CD spectra, when compared with experimental data, can help in determining the preferred conformation of the molecule in different environments. nih.gov For a chiral analogue of this compound, the CD spectrum would be influenced by the electronic transitions of the pyridine and benzyl chromophores, and their spatial arrangement relative to the chiral center.

The analysis of chiroptical properties is not only crucial for assigning the absolute configuration of a chiral molecule but also for understanding its interactions with other chiral entities, such as biological receptors. The combination of experimental CD spectroscopy and theoretical calculations can provide a detailed picture of the conformational landscape of chiral carboxamides, which is essential for designing molecules with specific biological activities.

| Chiroptical Technique | Information Obtained | Relevance to Stereochemical Studies |

| Circular Dichroism (CD) Spectroscopy | Information on the secondary structure and conformation of chiral molecules. | Can be used to determine the absolute configuration and study conformational changes in solution and solid state. |

| Optical Rotatory Dispersion (ORD) | Measures the rotation of plane-polarized light as a function of wavelength. | Complements CD spectroscopy in the stereochemical analysis of chiral compounds. |

| Vibrational Circular Dichroism (VCD) | Provides information about the stereochemistry of molecules based on their vibrational transitions. | Useful for determining the absolute configuration of small chiral molecules in solution. |

Theoretical and Computational Chemistry Studies of N Benzyl 2 Chloro N Methylpyridine 4 Carboxamide

Quantum Chemical Calculations for Optimized Geometries and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule in the absence of environmental effects. These calculations can predict the most stable arrangement of atoms in space (optimized geometry) and the distribution of electrons within the molecule.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. It is favored for its balance of accuracy and computational cost. In the study of molecules like N-benzyl-2-chloro-N-methylpyridine-4-carboxamide, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(2d,p), are employed to determine the molecule's minimum energy conformation. nih.gov This process of geometry optimization involves systematically altering the bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest potential energy. The resulting optimized geometry provides crucial information about the molecule's shape and steric features.

Furthermore, DFT can be used to calculate the energetic profile of the molecule, including its total energy, stability, and the energy of its molecular orbitals. These calculations are foundational for further analysis of the molecule's electronic properties and reactivity. For instance, in a study of a different complex molecule, DFT was used to determine the three-dimensional geometry in the gas phase. nih.gov

While DFT is a popular choice, other quantum chemical methods can be used for comparative analysis. Ab initio methods, such as Hartree-Fock (HF), are derived directly from theoretical principles without the inclusion of experimental data. These methods can be computationally intensive but provide a valuable benchmark for comparison. For example, in a study of 2-chloro-5-nitropyridine, both ab initio Hartree-Fock and DFT methods were used to calculate structural parameters and spectroscopic data. researchgate.net

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations. While less accurate than DFT or ab initio methods, they are much faster and can be useful for preliminary analyses of large molecules. A comparative analysis using these different methodologies can provide a more robust understanding of the molecule's properties and the reliability of the computational predictions.

Charge Distribution Analysis (e.g., Natural Population Analysis, Mulliken Charges)

Charge distribution analysis provides insight into how electrons are distributed among the atoms in a molecule, which influences its electrostatic potential and intermolecular interactions. Two common methods for this analysis are Natural Population Analysis (NPA) and Mulliken population analysis.

In a study of a novel N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide, Natural Population Analysis was used to calculate the charge distribution. nih.gov This analysis revealed that the highest negative charges were located on the oxygen atoms, while the highest positive charges were on specific carbon atoms. nih.gov This type of information is crucial for understanding the molecule's polarity and its potential for electrostatic interactions with other molecules. Mulliken population analysis is another method to compute atomic charges, which can also be used to identify reactive sites. science.gov

The following table provides an example of the type of data that would be obtained from a charge distribution analysis. The values presented are hypothetical and for illustrative purposes only.

| Atom | Natural Population Analysis (NPA) Charge | Mulliken Charge |

|---|---|---|

| N (pyridine) | -0.55 | -0.48 |

| C (carbonyl) | +0.65 | +0.59 |

| O (carbonyl) | -0.60 | -0.52 |

| Cl | -0.15 | -0.20 |

Spectroscopic Property Prediction and Theoretical Validation

Computational methods are powerful tools for predicting the spectroscopic properties of molecules. By simulating spectra and comparing them with experimental data, a deeper understanding of the molecular structure and its dynamics can be achieved.

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts. This method is effective in predicting the chemical shifts of various nuclei, such as ¹H and ¹³C, by calculating the magnetic shielding tensors.

For this compound, the GIAO method, typically employed with Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP with a 6-311++G(d,p) basis set), can predict the chemical shifts of all hydrogen and carbon atoms in the molecule. These theoretical predictions can then be compared with experimental data obtained from ¹H and ¹³C NMR spectroscopy. A strong correlation between the calculated and experimental values would validate the computed molecular geometry and electronic structure.

Illustrative Data for NMR Chemical Shifts

| Atom | Predicted ¹³C Chemical Shift (ppm) | Hypothetical Experimental ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Hypothetical Experimental ¹H Chemical Shift (ppm) |

| C=O | 168.5 | 169.2 | - | - |

| Pyridine (B92270) C4 | 145.3 | 146.1 | - | - |

| Benzyl (B1604629) CH₂ | 52.1 | 51.8 | 4.65 | 4.62 |

| N-CH₃ | 35.8 | 36.2 | 3.10 | 3.08 |

Note: The data in this table is illustrative and hypothetical, as specific experimental and computational studies on this compound are not publicly available.

Theoretical vibrational analysis, performed using methods like DFT, can predict the infrared (IR) and Raman active vibrational frequencies and their corresponding normal modes. These calculations provide a detailed picture of the molecular vibrations, which can be correlated with experimental Fourier-transform infrared (FT-IR) and Raman spectra.

For this compound, a frequency calculation after geometry optimization would yield a set of vibrational modes. These modes can be assigned to specific stretching, bending, and torsional motions of the chemical bonds and functional groups within the molecule, such as the C=O stretch of the amide, the C-Cl stretch, and the various vibrations of the pyridine and benzyl rings. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method.

Illustrative Data for Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Hypothetical Experimental FT-IR Frequency (cm⁻¹) | Hypothetical Experimental Raman Frequency (cm⁻¹) |

| C=O Stretch | 1675 | 1668 | 1670 |

| Pyridine Ring Stretch | 1590 | 1585 | 1588 |

| Benzyl Ring Stretch | 1495 | 1498 | 1500 |

| C-Cl Stretch | 780 | 775 | 778 |

Note: The data in this table is illustrative and hypothetical, as specific experimental and computational studies on this compound are not publicly available.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic excitation energies and oscillator strengths of molecules, which allows for the simulation of ultraviolet-visible (UV-Vis) absorption spectra.

By applying TD-DFT to the optimized geometry of this compound, one can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. These transitions typically involve the promotion of an electron from a lower energy molecular orbital, such as the highest occupied molecular orbital (HOMO), to a higher energy one, like the lowest unoccupied molecular orbital (LUMO). The analysis of the molecular orbitals involved in these transitions can provide insights into the nature of the electronic excitations, such as π→π* or n→π* transitions.

Illustrative Data for UV-Visible Spectra

| Electronic Transition | Calculated λmax (nm) | Hypothetical Experimental λmax (nm) | Oscillator Strength (f) |

| HOMO → LUMO | 275 | 278 | 0.25 |

| HOMO-1 → LUMO | 240 | 242 | 0.18 |

Note: The data in this table is illustrative and hypothetical, as specific experimental and computational studies on this compound are not publicly available.

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry plays a crucial role in elucidating reaction mechanisms by modeling the potential energy surface of a chemical reaction. For this compound, this could involve studying its synthesis or its reactivity in various chemical transformations.

By locating the transition state structures and calculating the activation energies, one can predict the feasibility and kinetics of a reaction. Methods such as DFT are used to map out the reaction pathway, identifying intermediates and transition states. This analysis provides a detailed, atomistic understanding of how the reaction proceeds, which is often difficult to obtain through experimental methods alone.

Non-Covalent Interactions and Supramolecular Architecture Prediction through Computational Methods

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, are critical in determining the three-dimensional structure of molecules in the solid state and their interactions with other molecules. Computational methods can be used to identify and quantify these interactions.

For this compound, computational analysis can reveal how individual molecules interact with each other to form a supramolecular architecture. Techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can visualize and characterize these weak interactions, providing insights into the crystal packing and polymorphism of the compound.

Conformational Analysis via Computational Techniques

Molecules with rotatable bonds, such as this compound, can exist in multiple conformations. Computational conformational analysis aims to identify the stable conformers and determine their relative energies. scielo.br

By systematically rotating the single bonds in the molecule and calculating the energy at each step, a potential energy surface can be generated. The minima on this surface correspond to the stable conformers. This analysis is crucial for understanding the molecule's flexibility and how its shape can influence its physical and chemical properties. For N-benzyl carboxamides, the rotation around the amide bond and the bonds connecting the benzyl and pyridine moieties are of particular interest. scielo.br

Applications of N Benzyl 2 Chloro N Methylpyridine 4 Carboxamide in Advanced Organic Synthesis

Role as a Synthetic Synthon and Building Block for Complex Chemical Architectures

N-benzyl-2-chloro-N-methylpyridine-4-carboxamide serves as a valuable synthon, a molecular fragment used in synthesis to introduce a specific structural motif. The 2-chloropyridine (B119429) moiety is a well-established precursor for a variety of transformations, making it a key handle for molecular elaboration. The strategic placement of the chloro group at the 2-position of the pyridine (B92270) ring renders it susceptible to both nucleophilic aromatic substitution and a wide array of transition-metal-catalyzed cross-coupling reactions. This reactivity allows for the introduction of diverse substituents, thereby enabling the construction of highly functionalized pyridine cores.

The N-benzyl-N-methylcarboxamide group at the 4-position plays a crucial, albeit more subtle, role. The bulky N-benzyl group can exert significant steric influence, potentially directing the regioselectivity of reactions at other positions on the pyridine ring. Furthermore, the tertiary amide functionality is generally robust under many reaction conditions, providing a stable anchor point while other transformations are carried out on the heterocyclic core. This stability is advantageous in multi-step synthetic sequences where protecting groups might otherwise be required.

The utility of this scaffold is exemplified in the synthesis of polysubstituted pyridines, which are privileged structures in numerous biologically active compounds. For instance, the 2-chloro position can be readily functionalized to introduce carbon, nitrogen, oxygen, or sulfur-based nucleophiles, leading to a diverse library of 2-substituted pyridine-4-carboxamides. These intermediates can then undergo further modifications, demonstrating the role of the parent compound as a foundational building block for more complex chemical architectures. The synthesis of various pyridine derivatives often starts from readily available precursors, and the specific substitution pattern of this compound makes it an attractive starting material for targeted synthesis. nih.gov

Strategies for Further Chemical Modification and Diversification of the Scaffold

The chemical scaffold of this compound offers several avenues for modification and diversification, primarily centered around the reactivity of the 2-chloro substituent. The electron-withdrawing nature of the pyridine nitrogen atom facilitates nucleophilic aromatic substitution (SNAr) at the 2- and 6-positions. Consequently, the 2-chloro group can be displaced by a variety of nucleophiles, including amines, alcohols, and thiols, to introduce new functional groups.

Transition-metal-catalyzed cross-coupling reactions represent the most powerful set of tools for the diversification of this scaffold. The 2-chloropyridine motif is an excellent substrate for a range of such transformations. Below is a table summarizing some of the key cross-coupling reactions that can be employed:

| Reaction Name | Catalyst/Reagents | Bond Formed | Introduced Group |

| Suzuki Coupling | Pd catalyst, boronic acid/ester | C-C | Aryl, heteroaryl, alkyl, vinyl |

| Stille Coupling | Pd catalyst, organostannane | C-C | Aryl, heteroaryl, alkyl, vinyl, alkynyl |

| Heck Coupling | Pd catalyst, alkene | C-C | Vinyl |

| Sonogashira Coupling | Pd/Cu catalyst, terminal alkyne | C-C | Alkynyl |

| Buchwald-Hartwig Amination | Pd catalyst, amine | C-N | Primary or secondary amine |

| Negishi Coupling | Pd or Ni catalyst, organozinc reagent | C-C | Aryl, heteroaryl, alkyl, vinyl |

These reactions allow for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a vast array of derivatives from a single, common intermediate. For example, a Suzuki coupling could be used to introduce a new aryl or heteroaryl ring at the 2-position, a common strategy in the development of novel pharmaceutical candidates. Similarly, a Buchwald-Hartwig amination could be employed to install a variety of amino groups, which are key pharmacophores in many drug molecules. The regioselective functionalization of 2-chloropyridines has been a key strategy in the total synthesis of complex natural products. mdpi.com

Further diversification can be achieved through reactions involving the pyridine ring itself, such as electrophilic aromatic substitution, although the electron-deficient nature of the ring makes these reactions more challenging and often requires harsh conditions. However, N-oxidation of the pyridine nitrogen can activate the ring towards certain transformations.

Development of Novel Reagents and Methodologies Utilizing the this compound Scaffold

The unique structural features of this compound can be leveraged to develop novel reagents and synthetic methodologies. The presence of both a reactive site (the 2-chloro position) and a coordinating group (the carboxamide) opens up possibilities for its use as a ligand in catalysis or as a platform for the development of new chemical probes.

For instance, by appending a phosphine (B1218219) or other coordinating group to the benzyl (B1604629) ring or by modifying the amide nitrogen, this scaffold could be transformed into a bidentate or pincer-type ligand for transition metal catalysis. The steric and electronic properties of such a ligand could be fine-tuned by varying the substituents on the pyridine or benzyl rings, potentially leading to catalysts with novel reactivity or selectivity.

Furthermore, the scaffold can serve as a template for the development of new chemical reactions. For example, intramolecular reactions between a substituent introduced at the 2-position and the N-benzyl group or the pyridine ring could lead to the formation of novel fused heterocyclic systems. The development of such methodologies expands the toolbox of synthetic chemists and provides access to previously inaccessible chemical space. The synthesis of fused polyheterocycles can be achieved from ortho-disubstituted pyridine intermediates. rsc.org

Utility in the Construction of Macrocyclic and Polycyclic Systems

The construction of macrocycles and complex polycyclic systems is a significant challenge in organic synthesis. The rigid geometry of the pyridine ring and the defined positions of its functional groups make this compound a potentially useful building block for such endeavors.

The 2-chloro group can serve as a key anchoring point for one end of a macrocyclic ring, while the other end could be attached to a different position on the pyridine ring or to the N-benzyl group. For example, a long chain containing a nucleophilic group could be attached to the N-benzyl moiety, which could then undergo an intramolecular SNAr reaction with the 2-chloro position to form a macrocycle.

Alternatively, the scaffold can be incorporated into a larger molecule that is then subjected to a ring-closing metathesis or other macrocyclization reaction. The pyridine unit can impart a degree of pre-organization to the macrocyclic precursor, which can facilitate the ring-closing step. The synthesis of chiral macrocyclic pyridine carboxamides has been reported as a route to new antimicrobial agents. nih.govnih.govresearchgate.net Ruthenium complexes with pincer-type macrocyclic ligands containing a bis(carboxamide) moiety have also been synthesized, demonstrating the utility of such structures in coordination chemistry and catalysis. rsc.org

In the context of polycyclic systems, the pyridine ring can act as a diene or dienophile in cycloaddition reactions, or it can be a platform for the annulation of additional rings. For example, a substituent introduced at the 2-position via a cross-coupling reaction could contain functionality that allows for a subsequent intramolecular cyclization onto the 3-position of the pyridine ring, leading to a fused bicyclic system. The Tf2O-mediated [4+2]-annulation of anthranils with 2-chloropyridines provides a route to therapeutically useful pyridoquinazolinones. rsc.org

Conclusion and Future Directions in Chemical Research Pertaining to N Benzyl 2 Chloro N Methylpyridine 4 Carboxamide

Summary of Key Chemical Insights and Discoveries

Research into the pyridine (B92270) carboxamide scaffold, the core of N-benzyl-2-chloro-N-methylpyridine-4-carboxamide, has established it as a "privileged" structure in medicinal chemistry and agrochemicals. nih.govrsc.org The inherent properties of the pyridine ring, such as its basicity and ability to form hydrogen bonds, contribute significantly to the biological activity of its derivatives. nih.gov The functional group tolerance demonstrated in various synthetic methods highlights the versatility of this class of compounds, allowing for the creation of diverse molecular libraries. rsc.org

Key discoveries in the broader class of pyridine carboxamides include their roles as potent enzyme inhibitors, with some derivatives showing promise against succinate dehydrogenase, a crucial enzyme in fungal respiration. nih.govnih.gov The synthesis of various substituted pyridine carboxamides has been achieved through methods like the condensation of pyridine carboxylic acids with amines, aminolysis of acid chlorides, and innovative radical-based approaches. rsc.orgnih.govnih.gov While specific research on this compound is not extensively documented in the public domain, its structure incorporates key pharmacophoric elements: a halogenated pyridine ring and a carboxamide linker with N-benzyl and N-methyl substituents. These features are common in molecules designed for biological screening. nih.govnih.gov The presence of the chlorine atom at the 2-position and the carboxamide at the 4-position suggests a focus on modulating the electronic properties and steric profile of the pyridine core to influence intermolecular interactions with biological targets.

Emerging Trends and Unexplored Chemical Reactivity of the Pyridine Carboxamide Class

The field of pyridine carboxamide chemistry is experiencing a shift towards more sustainable and efficient synthetic protocols. A significant emerging trend is the exploration of pyridine acyl radicals as key intermediates. rsc.org Methods such as tert-butyl hydroperoxide (TBHP)-mediated denitrogenation of pyridine carbohydrazides and electrochemical synthesis in aqueous media represent greener alternatives to traditional methods, avoiding the need for harsh reagents or metal catalysts. rsc.orgrsc.orgresearchgate.net These radical-based strategies open up new avenues for forming the amide bond under mild conditions.

The unexplored chemical reactivity of this class is vast. While the amide bond is typically robust, its reactivity can be tuned by the substituents on the pyridine ring and the nitrogen atom. The influence of the chloro-substituent in this compound on the reactivity of the amide or the pyridine ring itself remains an area ripe for investigation. Furthermore, the application of pyridine carboxamides in materials science is an emerging field. Their ability to act as ligands for metal ions has been shown to create complexes and self-assemblies with interesting luminescent and magnetic properties, a domain that is far from fully explored. tandfonline.com The potential for creating novel functional materials from specifically designed pyridine carboxamides is a promising future direction.

Potential for Development of New Synthetic Methodologies and Advanced Chemical Materials